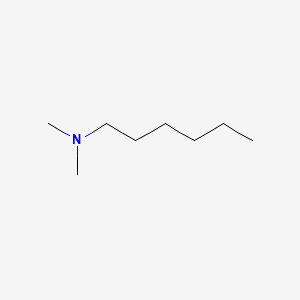

N,N-Dimethylhexylamine

Description

Properties

IUPAC Name |

N,N-dimethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHNQZGXPNCMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195957 | |

| Record name | N,N-Dimethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-04-0 | |

| Record name | N,N-Dimethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethylhexylamine chemical structure and properties

An In-Depth Technical Guide to N,N-Dimethylhexylamine: Structure, Properties, and Advanced Applications

Abstract

This compound (CAS No. 4385-04-0) is a tertiary amine featuring a linear six-carbon alkyl chain. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. It delves into its significant applications in analytical chemistry as an ion-pairing agent for reverse-phase chromatography and in advanced drug delivery as a critical formulation additive for nanoparticle encapsulation of therapeutic agents. Furthermore, this document offers detailed experimental protocols, in-depth mechanistic discussions, and a critical clarification distinguishing it from the stimulant known as DMHA (Octodrine), ensuring scientific accuracy and safe handling. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors.

Molecular Structure and Physicochemical Properties

This compound is classified as a tertiary amine, characterized by a nitrogen atom bonded to two methyl groups and one hexyl group.[1] This structure, with its hydrophobic hexyl tail and polar tertiary amine head, imparts amphiphilic properties that are central to its applications.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethylhexan-1-amine | [2] |

| Synonyms | 1-(Dimethylamino)hexane, N-Hexyldimethylamine | [3][4] |

| CAS Number | 4385-04-0 | [3] |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 146-150 °C (at 760 mmHg) | [3] |

| Density | 0.744 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.414 | [3] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [4] |

| Basicity (pKa) | Estimated 10-11 |

Synthesis and Manufacturing

The synthesis of this compound is most efficiently achieved through the exhaustive methylation of a primary amine precursor, hexylamine. The Eschweiler-Clarke reaction is a premier, field-proven method for this transformation, as it uses readily available reagents and crucially, avoids the formation of quaternary ammonium salts, which can complicate purification.

Recommended Synthetic Pathway: Eschweiler-Clarke Reaction

The overall reaction involves treating hexylamine with an excess of formaldehyde and formic acid. Formaldehyde serves as the carbon source for the methyl groups, while formic acid acts as the reducing agent (hydride donor).

Overall Reaction Scheme: CH₃(CH₂)₅NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₅N(CH₃)₂ + 2 CO₂ + 2 H₂O

The diagram below illustrates the logical flow of this synthetic pathway.

Caption: Synthetic workflow for this compound via the Eschweiler-Clarke reaction.

Experimental Protocol (Laboratory Scale)

This protocol is adapted from the well-established procedures for the Eschweiler-Clarke reaction.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexylamine (10.1 g, 0.1 mol).

-

Reagent Addition: Add 90% formic acid (15.3 g, 0.3 mol) followed by the slow addition of 37% aqueous formaldehyde (16.2 g, 0.2 mol) while stirring. The initial reaction may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed.

-

Workup - Basification: After cooling to room temperature, slowly and carefully add 30% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and liberates the free amine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 146-150 °C to yield pure this compound.

Spectroscopic Analysis and Characterization

Structural confirmation is critical and is achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. The expected chemical shifts (referenced to TMS) are:

-

A triplet at ~0.9 ppm (3H), corresponding to the terminal methyl group (-CH₂CH₃ ).

-

A complex multiplet between ~1.2-1.6 ppm (8H), for the four internal methylene groups of the hexyl chain (-CH₂ CH₂CH₂CH₂ -).

-

A singlet at ~2.2 ppm (6H), representing the two equivalent N-methyl groups (-N(CH₃ )₂).

-

A triplet at ~2.3 ppm (2H), for the methylene group adjacent to the nitrogen atom (-CH₂ -N).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon environment.[6]

-

~14.1 ppm: Terminal methyl carbon (C6).

-

~22.7 ppm: Methylene carbon C5.

-

~27.0 ppm: Methylene carbon C2.

-

~31.9 ppm: Methylene carbon C4.

-

~45.4 ppm: N-methyl carbons.

-

~59.3 ppm: Methylene carbon adjacent to nitrogen (C1).

-

~29.4 ppm: Methylene carbon C3.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of N-H stretching bands (which would be present in primary or secondary amines) and the presence of strong C-H stretching bands just below 3000 cm⁻¹ for the alkyl groups. A characteristic C-N stretching band can be observed in the 1250-1020 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 129. The most prominent peak is typically the base peak at m/z = 58, resulting from α-cleavage, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, a characteristic fragmentation pattern for N,N-dimethylalkylamines.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom.

-

Basicity: As a tertiary amine, it is a Brønsted-Lowry base. It readily reacts with acids to form water-soluble ammonium salts. This basicity is fundamental to its role in nanoparticle formulations with acidic drugs.

-

Nucleophilicity: The nitrogen atom is a potent nucleophile, capable of reacting with electrophiles. For example, it will react with alkyl halides to form quaternary ammonium salts. This reactivity is generally avoided in its primary applications.

Key Applications in Research and Development

Ion-Pairing Agent in Reverse-Phase HPLC

In reverse-phase high-performance liquid chromatography (RP-HPLC), highly polar, anionic compounds (like nucleotides, organic phosphates, and phosphonates) exhibit poor retention on nonpolar stationary phases (e.g., C18). This compound serves as a cationic ion-pairing reagent to overcome this challenge.

Mechanism of Action: The protonated tertiary amine (an ammonium cation) in the acidified mobile phase forms a neutral, more hydrophobic ion pair with the anionic analyte. This newly formed complex has a greater affinity for the nonpolar stationary phase, resulting in increased retention times and improved chromatographic resolution. Its volatility makes it compatible with mass spectrometry detection.

The diagram below illustrates this ion-pairing mechanism.

Caption: Mechanism of this compound as an ion-pairing agent in RP-HPLC.

Additive in Nanoparticle Drug Delivery

The encapsulation of hydrophobic or acidic drugs into polymeric nanoparticles is a critical strategy for improving drug solubility, stability, and bioavailability. This compound has been successfully used as a formulation additive in nanoparticles designed to carry the polyether ionophore antibiotic Salinomycin, which has shown selective toxicity to cancer stem cells.[4][7]

Causality Behind Experimental Choice: Salinomycin is a monocarboxylic acid, making it anionic and challenging to encapsulate efficiently within hydrophobic polymer matrices. The inclusion of the basic this compound serves a crucial role:

-

Ion-Pair Formation: Inside the formulation, the basic amine neutralizes the acidic carboxylic acid group of Salinomycin.

-

Enhanced Encapsulation: This acid-base reaction forms a neutral, more lipophilic ion pair. This complex is more compatible with the hydrophobic core of the nanoparticle (e.g., made of elastin-like polypeptide or PLGA), leading to significantly higher drug loading and encapsulation efficiency.[7]

-

Controlled Release: The stabilized encapsulation results in a more favorable, sustained release profile of the drug from the nanoparticle carrier.[7]

This formulation strategy enhances the pharmacokinetic profile of Salinomycin, allowing for greater accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[8]

Safety, Handling, and Toxicology

Hazard Identification

This compound is a hazardous chemical and must be handled with appropriate precautions.[2][4]

-

GHS Classification:

-

Signal Word: Danger[4]

-

Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

-

Toxicological Profile

-

Acute Oral Toxicity (Rat): LD50 = 348 mg/kg

-

Acute Dermal Toxicity (Rat): LD50 = 370 mg/kg

-

Acute Inhalation Toxicity (Rat): LC50 = 1.889 mg/m³ (2 h)

These values indicate that the compound is likely toxic if swallowed, toxic in contact with skin, and potentially fatal if inhaled at high concentrations.

Critical Clarification: this compound vs. DMHA (Octodrine)

It is critically important to distinguish this compound from a different compound that is also abbreviated as "DMHA" in the context of dietary and pre-workout supplements.

-

This compound (This Guide):

-

CAS: 4385-04-0

-

Structure: A tertiary amine with two methyl groups on the nitrogen at position 1 of a hexyl chain.

-

Use: Laboratory reagent, formulation additive.

-

-

DMHA (Stimulant/Octodrine):

-

CAS: 543-82-8

-

Structure: Also known as 1,5-Dimethylhexylamine or 2-amino-6-methylheptane. It is a primary amine.

-

Use: A central nervous system stimulant, formerly used as a nasal decongestant. It is now found as an adulterant in some sports supplements and is considered an unsafe ingredient by the FDA.

-

These two compounds are different chemical entities with distinct structures, properties, and safety profiles. The toxicological data and physiological effects reported for the stimulant DMHA (Octodrine) should not be attributed to this compound (CAS 4385-04-0).

Conclusion

This compound is a versatile tertiary amine whose value lies in its specific physicochemical properties: a combination of a nonpolar alkyl chain and a basic nitrogen center. This structure makes it an effective tool in both analytical and formulation science. Its role as an ion-pairing agent enables the challenging chromatography of polar anions, while its ability to form ion pairs with acidic drugs significantly enhances their encapsulation into nanoparticle delivery systems. Understanding its synthesis, reactivity, and proper handling is essential for its effective and safe use in the laboratory and in the development of next-generation pharmaceutical products.

References

- Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylcyclohexylamine. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- Polymeric Nanoparticles for Drug Delivery. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026.

- Salinomycin-Based Drug Delivery Systems: Overcoming the Hurdles in Cancer Therapy. (n.d.). MDPI. Retrieved January 7, 2026.

- N,N-DIMETHYL CYCLOHEXYLAMINE CAS No 98-94-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved January 7, 2026.

- Material Safety Data Sheet - N,N-Dimethylcyclohexylamine. (n.d.). Cole-Parmer. Retrieved January 7, 2026.

- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026.

- iTEP nanoparticle-delivered salinomycin displays an enhanced toxicity to cancer stem cells in orthotopic breast tumors. (2014). Sigma-Aldrich. Retrieved January 7, 2026.

- Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications. (n.d.). MDPI. Retrieved January 7, 2026.

- Safety Data Sheet: N,N-Dimethylcyclohexylamine. (n.d.). Carl ROTH. Retrieved January 7, 2026.

- Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (n.d.). Semantic Scholar. Retrieved January 7, 2026.

- This compound | CAS 4385-04-0. (n.d.). Santa Cruz Biotechnology. Retrieved January 7, 2026.

- Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. (n.d.). MDPI. Retrieved January 7, 2026.

- This compound | C8H19N | CID 78090. (n.d.). PubChem. Retrieved January 7, 2026.

- This compound, 99%. (n.d.). Fisher Scientific. Retrieved January 7, 2026.

- This compound 98 4385-04-0. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

- This compound, 99%. (n.d.). CymitQuimica. Retrieved January 7, 2026.

- This compound 98 4385-04-0. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

- Dimethylhexylamine (DMHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 7, 2026.

- N,N-Dimethylcyclohexylamine CAS#: 98-94-2. (n.d.). ChemicalBook. Retrieved January 7, 2026.

- Polymers with tertiary amine groups for drug delivery and bioimaging. (n.d.).

- Octodrine. (n.d.). Wikipedia. Retrieved January 7, 2026.

- This compound 98 4385-04-0. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.

Sources

- 1. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-二甲基己胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 99% | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. iTEP nanoparticle-delivered salinomycin displays an enhanced toxicity to cancer stem cells in orthotopic breast tumors. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Salinomycin-Based Drug Delivery Systems: Overcoming the Hurdles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethylhexylamine

This guide provides a comprehensive overview of the essential physical and chemical properties of N,N-Dimethylhexylamine, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support experimental design, safety protocols, and application development.

Introduction: Understanding this compound

This compound (DMHA) is a tertiary amine featuring a hexyl group and two methyl groups attached to a central nitrogen atom.[1][2] This structure imparts a combination of hydrophobic characteristics from the hexyl chain and nucleophilic/basic properties from the tertiary amine group.[1][2] It is a versatile compound with applications ranging from a surfactant and corrosion inhibitor to a crucial intermediate in the synthesis of more complex molecules.[1] In a research context, it is often utilized as an ion-pairing agent in chromatography to improve the retention of polar analytes on reverse-phase media.[3][4]

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective and safe use in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H19N | [2][5][6][7] |

| Molecular Weight | 129.24 g/mol | [2][5][6] |

| CAS Number | 4385-04-0 | [2][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Characteristic amine odor | [1] |

| Density | 0.744 g/mL at 25 °C | [3][5][9] |

| Boiling Point | 146-150 °C | [3][5][9] |

| Refractive Index (n20/D) | 1.414 | [3][5][9] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [3][5] |

Solubility and Basicity

As a tertiary amine, this compound is a weak base. Its basicity can be quantified by its pKa value. For the related compound N,N-Dimethylcyclohexylamine, the pKa is reported to be 10.72.[11] This indicates that this compound will be protonated in acidic solutions to form the corresponding ammonium salt.

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile.[1][2] It is incompatible with strong acids and strong oxidizing agents.[9] Reactions with acids are exothermic and result in the formation of the corresponding ammonium salt.

The compound is considered stable under normal laboratory conditions.[9] However, it is sensitive to moisture.[1] Thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[5] Key characteristic peaks would include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H and 13C NMR spectral data for this compound are available and can be found in various databases.[6] These spectra are invaluable for confirming the structure of the molecule.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][5][6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard Classifications:

-

Flammable Liquid, Category 3

-

Skin Corrosion, Category 1B

-

Serious Eye Damage, Category 1

In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[1]

Experimental Protocols

Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Methodology:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Caption: Workflow for Purity Determination by GC.

Logical Relationships in Application

The utility of this compound in various applications is a direct consequence of its molecular structure.

Caption: Structure-Function Relationship of DMHA.

Conclusion

This compound is a valuable chemical with a well-defined set of physical and chemical properties. A thorough understanding of these characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development. Its dual nature, possessing both hydrophobic and basic functionalities, will continue to make it a relevant tool in various scientific disciplines.

References

-

NIST. (n.d.). 1-Dimethylaminohexane. NIST Chemistry WebBook. [Link]

-

ChemBK. (2024). This compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. [Link]

-

SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

CP Lab Safety. (n.d.). N, N-Dimethylhexylamine, min 98%, 1 gram. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]

- 3. N,N-二甲基己胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 99% | CymitQuimica [cymitquimica.com]

- 5. 1-Dimethylaminohexane [webbook.nist.gov]

- 6. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 4385-04-0 [chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]

N,N-Dimethylhexylamine CAS number 4385-04-0

An In-Depth Technical Guide to N,N-Dimethylhexylamine (CAS 4385-04-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, applications, and handling.

Compound Identity and Physicochemical Profile

This compound (CAS: 4385-04-0) is a tertiary amine featuring a six-carbon hexyl chain attached to a dimethylamino group.[1] This structure, combining a hydrophobic alkyl chain with a polar tertiary amine head, dictates its chemical behavior and utility.[1] It is commonly known by several synonyms, including 1-(Dimethylamino)hexane, N,N-Dimethyl-1-hexanamine, and N-Hexyldimethylamine.[1][2][3]

The compound is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1][4] Its physical and chemical properties are critical for its application in synthesis and analytical chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4385-04-0 | [2][4][5] |

| Molecular Formula | C₈H₁₉N | [1][5][6] |

| Molecular Weight | 129.24 g/mol | [2][5] |

| Appearance | Clear colorless liquid | [1][4] |

| Boiling Point | 146-150 °C | [7][8] |

| Density | 0.744 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.414 | [7] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [2] |

| Solubility | Miscible with methanol. Limited solubility in water. | [1][7] |

| InChI Key | QMHNQZGXPNCMCO-UHFFFAOYSA-N | [1][2][5] |

Synthesis Pathway: Reductive Amination

A robust and common method for preparing tertiary amines like this compound is through reductive amination. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a secondary amine to form an iminium ion, which is then reduced in situ to the target amine.

The synthesis of this compound would typically involve the reaction of hexanal with dimethylamine, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) is an exemplary reducing agent for this transformation. Its selection is a key experimental choice; unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH₃CN is selective for the protonated iminium ion intermediate over the starting aldehyde. This selectivity prevents the wasteful reduction of the aldehyde to 1-hexanol, thereby maximizing the yield of the desired tertiary amine.

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for similar amines.[9]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve dimethylamine hydrochloride (1.2 equivalents) in methanol.

-

Amine Liberation: Cool the solution in an ice bath and slowly add potassium hydroxide pellets (1.1 equivalents) to liberate the free dimethylamine. Stir until dissolved.

-

Aldehyde Addition: Add hexanal (1.0 equivalent) to the stirred solution in one portion. Allow the mixture to stir at room temperature for 20 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (1.1 equivalents) in a minimal amount of methanol. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 20°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion & Quench: After the addition is complete, allow the suspension to stir at room temperature for an additional 2-3 hours. Carefully quench the reaction by slowly adding 3M hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

-

Workup & Extraction: Concentrate the mixture using a rotary evaporator to remove the methanol. Add water and basify the aqueous solution with 2M sodium hydroxide until pH > 12. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the ether via rotary evaporation.

-

Final Validation: Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 146-150 °C.[7] The purity and identity should be confirmed by measuring the refractive index (expected ~1.414)[7] and by spectroscopic analysis.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: As a tertiary amine, the most significant feature in its IR spectrum is the absence of N-H stretching bands that are typically seen between 3300-3500 cm⁻¹ for primary and secondary amines.[10] The spectrum will be dominated by C-H stretching absorptions around 2850-2960 cm⁻¹ and C-N stretching vibrations.[5][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a sharp singlet integrating to six protons around δ 2.2-2.6 ppm, which is characteristic of the N-methyl groups.[10] Other signals will include a triplet for the terminal methyl group of the hexyl chain and a series of multiplets for the methylene (CH₂) groups.

-

¹³C NMR: The carbons attached directly to the nitrogen atom are deshielded and will appear further downfield compared to other aliphatic carbons.[10]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight (129.24).[5][11] A prominent fragment is often observed from alpha-cleavage, resulting in the loss of a pentyl radical to give a stable iminium cation.

Core Applications in Research and Development

This compound's unique properties make it a valuable tool in several advanced scientific applications.

Ion-Pairing Agent in Reverse-Phase HPLC

A primary application is as an ion-pairing agent in high-performance liquid chromatography (HPLC).[2][4][7] This is particularly useful for the analysis of acidic, polar, and anionic compounds (like nucleotides) that exhibit poor retention on standard C18 reverse-phase columns.

Mechanism of Action:

-

Mobile Phase Additive: this compound is added to the acidic mobile phase. The low pH ensures the tertiary amine is protonated, forming a positively charged N,N-dimethylhexylammonium cation.

-

Stationary Phase Modification: This cation dynamically coats the hydrophobic stationary phase (e.g., C18). The hydrophobic hexyl chain adsorbs onto the stationary phase, while the positively charged ammonium head faces the mobile phase.

-

Analyte Retention: Negatively charged analytes in the sample form an ion-pair with the adsorbed cations. This interaction increases the analyte's affinity for the stationary phase, leading to enhanced retention and improved chromatographic separation.

This technique has been successfully used in the determination of monophosphate nucleotides in food products and for quantifying uridine diphosphate-linked intermediates in bacterial cell wall biosynthesis.[2][7]

Caption: Workflow for ion-pairing chromatography using this compound.

Additive in Nanoparticle Drug Delivery

This compound has been investigated as an additive in nanoparticle formulations for drug delivery.[2][7] For instance, it has been co-encapsulated with the anti-cancer agent salinomycin. In this context, the amine can serve multiple functions, such as improving drug solubility within the nanoparticle matrix, enhancing cellular uptake, or modifying the nanoparticle's surface charge. This application highlights its potential role in advanced pharmaceutical development.[2][7]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: The compound is classified as a flammable liquid and vapor.[12][13][14] It is corrosive and causes severe skin burns and eye damage.[12][13] Inhalation of vapors or mist should be avoided.[13][15]

-

GHS Classification: Signal Word: Danger .[12]

-

Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves, tightly sealing safety goggles, a face shield, and protective clothing.[13][15] All work should be conducted in a well-ventilated chemical fume hood.[13]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[13] Store locked up.[13]

-

In case of Exposure:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[13]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[13]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[13]

-

References

-

This compound | C8H19N | CID 78090. PubChem, National Institutes of Health. [Link]

-

N,N-Dimethylcyclohexylamine. Organic Syntheses Procedure. [Link]

-

Production process and purification techniques for n,n-dimethylcyclohexylamine. BDMAEE. [Link]

-

This compound, 99%. Fisher Scientific. [Link]

-

1-Dimethylaminohexane. NIST WebBook. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98 4385-04-0 [sigmaaldrich.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound, 99% | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 4385-04-0 [chemicalbook.com]

- 8. Cas Landing [thermofisher.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1-Dimethylaminohexane [webbook.nist.gov]

- 12. This compound, 99% | Fisher Scientific [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

N,N-Dimethylhexylamine molecular weight and formula

An In-depth Technical Guide to N,N-Dimethylhexylamine: Properties, Applications, and Analytical Methodologies

Executive Summary

This compound is a tertiary amine that has emerged as a versatile tool in both industrial and advanced research settings. Characterized by a six-carbon hexyl chain and two methyl groups on the nitrogen atom, its structure imparts a unique combination of hydrophobicity and basicity.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, common synthetic pathways, and key applications for researchers and drug development professionals. We will delve into its critical role as an ion-pairing agent in high-performance liquid chromatography (HPLC) for the analysis of polar biomolecules and its function as an additive in novel nanoparticle-based drug delivery systems.[2] Furthermore, this document outlines detailed protocols for its analytical characterization and discusses essential safety and handling considerations.

Physicochemical and Structural Properties

The utility of this compound stems directly from its molecular structure. The tertiary amine group provides a basic site capable of acting as a nucleophile or participating in acid-base interactions, while the hexyl group confers significant nonpolar character, influencing its solubility and intermolecular forces.[1] These features are quantified in its physical properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [1][3][4][5] |

| Molecular Weight | 129.24 g/mol | [3][5] |

| CAS Number | 4385-04-0 | [3][4][5] |

| IUPAC Name | N,N-dimethylhexan-1-amine | [5] |

| Synonyms | 1-(Dimethylamino)hexane, N-Hexyldimethylamine | [1][5] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 146-150 °C | [2] |

| Density | 0.744 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.414 | |

| Solubility | Miscible with methanol; limited solubility in water | [1][2] |

The presence of the lone pair of electrons on the nitrogen atom is central to its chemical reactivity, allowing it to function as a base, a nucleophile, and, in the context of chromatography, a cationic counter-ion after protonation.[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via reductive amination, a robust and widely used method in organic chemistry for forming C-N bonds. This process involves the reaction of a carbonyl compound (hexanal) with a secondary amine (dimethylamine) in the presence of a reducing agent.

The causality behind this choice of pathway is its high efficiency and selectivity. The reaction proceeds through the formation of an intermediate hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced to the final tertiary amine product. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is critical, as these reagents are selective for the iminium ion over the initial aldehyde, preventing the wasteful formation of hexanol.

Sources

An In-depth Technical Guide to the Solubility of N,N-Dimethylhexylamine in Organic Solvents

Abstract

N,N-Dimethylhexylamine is a tertiary amine featuring a six-carbon alkyl chain, which imparts significant hydrophobic character, and a dimethylamino head group that provides a site for polar and hydrogen-bonding interactions.[1] This amphipathic nature governs its solubility across a diverse range of organic solvents, a critical parameter for its application in chemical synthesis, formulation science, and materials engineering. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the fundamental principles of intermolecular forces. We present a detailed solubility profile in various common organic solvents, outline a robust experimental protocol for miscibility determination, and discuss the theoretical frameworks, such as Hansen Solubility Parameters, that enable the prediction of its behavior. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of processes involving this versatile amine.

Introduction to this compound

This compound (DMHA), also known as N,N-Dimethyl-1-hexanamine, is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure consists of a linear hexyl group attached to a tertiary nitrogen atom, which is also bonded to two methyl groups. This structure is fundamental to its physicochemical properties and, consequently, its solubility behavior.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₉N[2]

-

Molecular Weight: 129.24 g/mol [2]

-

Boiling Point: 146-150 °C[3]

-

Density: 0.744 g/mL at 25 °C[3]

-

Refractive Index: n20/D 1.414[3]

-

Flash Point: 34 °C (93.2 °F)

DMHA is utilized in various industrial and research applications, including as a corrosion inhibitor, a surfactant, and an ion-pairing agent in chromatography.[1][3] Its utility in these roles is directly linked to its ability to dissolve in or interact with different media, making a thorough understanding of its solubility essential.

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar intermolecular forces are more likely to be miscible. For DMHA, the dominant forces are:

-

London Dispersion Forces: Arising from the nonpolar C₆H₁₃ alkyl chain. These forces are significant and allow for miscibility with nonpolar solvents.

-

Dipole-Dipole Interactions: Originating from the polar C-N bond.

-

Hydrogen Bond Acceptance: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enabling interaction with protic solvents like alcohols.[1]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework.[4] HSP theory decomposes the total cohesive energy of a substance into three components, representing different types of intermolecular forces.

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

-

A moderate δd value due to its hexyl chain.

-

A low-to-moderate δp value from the tertiary amine group.

-

A moderate δh value, primarily as a hydrogen bond acceptor.

This profile predicts good solubility in nonpolar to moderately polar solvents.

Experimental Determination of Miscibility

A reliable and straightforward method for assessing solubility is a qualitative visual miscibility test. This protocol provides a self-validating system for consistent results.

Protocol: Visual Miscibility Determination

-

Preparation: Dispense 1.0 mL of the selected organic solvent into a clear 4 mL glass vial.

-

Analyte Addition: Add 1.0 mL of this compound to the same vial. This creates a 1:1 (v/v) mixture.

-

Mixing: Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.

-

Observation (Initial): Immediately inspect the mixture against a well-lit background. Note the presence of a single, clear phase (miscible), cloudiness (partially miscible), or two distinct layers (immiscible).

-

Equilibration: Allow the vial to stand undisturbed for 5 minutes.

-

Observation (Final): Re-examine the vial. The formation of layers over time indicates immiscibility. If the solution remains a single, clear phase, the substances are deemed miscible at the tested ratio.

This workflow provides a clear, binary outcome for miscibility, which is crucial for solvent screening in a research setting.

Diagram: Experimental Workflow for Miscibility Testing

Caption: Intermolecular forces driving DMHA's solubility in solvent classes.

Safety, Handling, and Disposal

This compound is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. [6]It must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated area or chemical fume hood. [6][7]Store in a tightly closed container in a designated flammables area, away from strong oxidizing agents and acids. [3][8]All waste and contaminated materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound exhibits broad miscibility with most common organic solvents, ranging from nonpolar alkanes to polar protic alcohols. This behavior is dictated by its amphipathic structure, which combines a long hydrophobic alkyl chain with a polar, hydrogen-bond-accepting tertiary amine head group. Its only significant limitation is its poor solubility in water. This comprehensive solubility profile provides critical guidance for scientists and researchers in selecting appropriate solvent systems for synthesis, purification, and formulation, thereby enabling the effective and efficient application of this versatile chemical compound.

References

-

This compound | C8H19N | CID 78090. PubChem, National Institutes of Health. [Link]

-

This compound. ChemBK. [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH. [Link]

-

Hexylamine. Wikipedia. [Link]

-

Experiment 1: Concept of Solubility & Miscibility. Scribd. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solvent miscibility. Waters Help Center. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

Sources

- 1. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4385-04-0 [chemicalbook.com]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

Introduction: Understanding N,N-Dimethylhexylamine

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylhexylamine: Boiling Point and Density

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 4385-04-0) is a tertiary amine characterized by a hexyl group and two methyl groups attached to a central nitrogen atom.[1] Its molecular structure, CH₃(CH₂)₅N(CH₃)₂, results in a colorless to pale yellow liquid with a distinct amine odor.[1][2] With a molecular weight of approximately 129.24 g/mol , this compound is a versatile intermediate and agent in various chemical syntheses and applications.[3] It serves as an ion-pairing agent in chromatography to improve the retention of certain intermediates and has been used in the analysis of nucleotides in food products.[2][4][5] Understanding its fundamental physicochemical properties, such as boiling point and density, is paramount for its safe handling, application in synthetic protocols, and purification processes.

This guide provides a detailed examination of the boiling point and density of this compound, grounded in established chemical principles and supported by detailed experimental methodologies for accurate determination in a laboratory setting.

Section 1: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is intrinsically linked to the strength of intermolecular forces.

Theoretical Context: Intermolecular Forces and Molecular Structure

This compound is a tertiary amine, a crucial classification for understanding its boiling point.[1] Unlike primary and secondary amines, the nitrogen atom in a tertiary amine is not bonded to any hydrogen atoms.[6] Consequently, this compound molecules cannot engage in intermolecular hydrogen bonding with each other, which is a relatively strong type of intermolecular force.[6][7]

The dominant intermolecular forces governing the boiling point of this compound are:

-

Van der Waals Forces: Specifically, London dispersion forces, which are significant due to the flexible six-carbon (hexyl) chain. The larger surface area of the molecule allows for more substantial temporary dipoles to form.

-

Dipole-Dipole Interactions: The polarity of the carbon-nitrogen bond creates a permanent molecular dipole, leading to electrostatic attractions between molecules.

Due to the absence of hydrogen bonding, tertiary amines typically exhibit lower boiling points than primary or secondary amines of comparable molecular weight but higher boiling points than nonpolar alkanes of similar mass.[6]

Reported Boiling Point Values

The boiling point of this compound is sensitive to atmospheric pressure. It is standard practice to report the pressure at which the boiling point was measured.

| Boiling Point | Pressure | Source(s) |

| 146-150 °C | Atmospheric (lit.) | [4][8] |

| 132-133 °C | 15 mmHg | |

| 58-60 °C | 1 mmHg |

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small liquid sample.[9] The causality behind this method is the precise application of the definition of boiling point: the temperature at which the vapor pressure of the sample equals the applied pressure of the system.[9]

Methodology:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of approximately 1-2 cm with this compound.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is positioned near the center of the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The tube's design facilitates the circulation of the oil, ensuring uniform heating.

-

Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, the sample's vapor pressure will overcome the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube's opening.[9]

-

Observation (Cooling Phase): Remove the heat source. As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature recorded at the precise moment the bubble stream ceases and the liquid is drawn back into the capillary tube.[9] This moment signifies that the sample's vapor pressure is equal to the external atmospheric pressure.

-

Record Data: Record this temperature as the observed boiling point. Also, record the ambient barometric pressure.

Section 2: Density of this compound

Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V).[10] It is an intrinsic property that depends on temperature and, to a lesser extent, pressure.

Theoretical Context: Molecular Packing and Temperature Effects

The density of this compound is a reflection of how its individual molecules pack together in the liquid state. The presence of the flexible hexyl chain prevents highly ordered or tight packing, resulting in a density that is significantly less than that of water.

Temperature has a critical influence on density. As the temperature of the liquid increases, the kinetic energy of the molecules increases, causing them to move more vigorously and occupy a larger volume. This expansion leads to a decrease in density. Therefore, it is essential to specify the temperature at which a density measurement is made.

Reported Density Values

The density of this compound has been reported at standard ambient temperatures.

| Density | Temperature | Source(s) |

| 0.744 g/mL | 25 °C | [4] |

| 0.801 g/mL | 20 °C |

Experimental Protocol for Density Determination

The density of a liquid can be accurately determined using common laboratory glassware and an analytical balance. The protocol is self-validating through the precision of mass and volume measurements.[11][12]

Methodology:

-

Equipment Preparation: Ensure a volumetric flask or a graduated cylinder is clean and completely dry.

-

Mass of Empty Container: Using an analytical balance, accurately measure and record the mass of the empty, dry container (m₁).

-

Volume Measurement: Carefully dispense the this compound into the container up to a precise, known volume (V). For a graduated cylinder, read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11] A volumetric flask will provide higher accuracy for the specified volume.

-

Mass of Filled Container: Re-weigh the container with the liquid and record the combined mass (m₂).

-

Temperature Control: Measure and record the temperature of the liquid sample, as density is temperature-dependent.

-

Calculation: Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container from the filled container:

-

m_liquid = m₂ - m₁

-

-

Density Calculation: Calculate the density (ρ) using the formula:

-

ρ = m_liquid / V

-

-

Replication: For enhanced accuracy, repeat the measurement multiple times and calculate the average density.[11][12]

Sources

- 1. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 99% | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4385-04-0 [chemicalbook.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of N,N-Dimethylhexylamine in the Laboratory

<

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Safety and Scientific Integrity

As Senior Application Scientist, my primary objective is to foster a culture of safety and precision in the laboratory. The handling of any chemical reagent demands a thorough understanding of its properties and potential hazards. This guide is dedicated to providing a comprehensive overview of the safe handling, storage, and emergency procedures for N,N-Dimethylhexylamine. It is designed to be a living document, to be reviewed and updated as new information becomes available, ensuring that our commitment to safety remains unwavering.

Introduction to this compound: Properties and Applications

This compound (CAS 4385-04-0) is a tertiary amine with a molecular formula of C8H19N.[1][2] It presents as a colorless to pale yellow liquid with a characteristic amine odor.[1] This compound's utility in the laboratory is diverse, finding applications as an ion-pairing agent in chromatography, a surfactant, a corrosion inhibitor, and an intermediate in various chemical syntheses.[1][3] Its hydrophobic hexyl chain and the nucleophilic nitrogen atom are key to its chemical reactivity and utility.[1]

Core Hazard Analysis: Understanding the Risks

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[2][4] It is also toxic if swallowed, in contact with skin, or if inhaled.[5][6]

Key Hazard Classifications:

The following diagram illustrates the primary hazard areas associated with this compound, emphasizing the interconnectedness of its flammable and corrosive properties with its potential routes of exposure and subsequent health effects.

Caption: Primary Hazard Profile of this compound.

Comprehensive Safety Protocols: From Storage to Disposal

Adherence to strict safety protocols is non-negotiable when working with this compound. The following sections provide detailed guidance on its safe handling, storage, and disposal.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is paramount to preventing exposure. The following table outlines the minimum required PPE for handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly sealing safety goggles and a face shield.[6][7] | Protects against splashes of the corrosive liquid, which can cause severe eye damage, including blindness.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[5] Gloves must be inspected for integrity before each use and disposed of after contamination.[6] | Prevents skin contact, which can cause severe burns and toxic effects upon absorption.[5][7] |

| Body Protection | A lab coat or chemical-resistant apron, and closed-toe shoes. For larger quantities or in case of a significant spill risk, a full chemical protective suit is recommended.[5][8] | Protects the skin from accidental splashes and contamination. |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., for organic vapors) is necessary.[4][8] | Minimizes the inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity.[10][11] |

Standard Operating Procedure for Handling this compound

The following workflow diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Standard Operating Procedure for Handling this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[7][9] The storage area should be designated for flammable and corrosive liquids.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, isocyanates, and nitrites, as violent reactions can occur.[5][12]

Emergency Procedures: A Rapid and Informed Response

In the event of an emergency, a swift and correct response is critical to mitigate harm. All laboratory personnel must be familiar with these procedures.

Spill Response

For any spill, the immediate priority is to ensure the safety of all personnel.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[13]

-

Assess the Spill: Determine the extent of the spill and the associated hazards. For minor spills that you are trained to handle, proceed with cleanup. For major spills, contact emergency services.[14]

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13][15] Do not use combustible materials like sawdust.[13]

-

Neutralize (if applicable and safe): For small spills of this amine (a base), it can be cautiously neutralized with a weak acid like citric acid.[15] Use pH paper to confirm neutralization.

-

Absorb and Collect: Once contained and neutralized, absorb the material, working from the outside in.[15] Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][16]

-

Decontaminate: Clean the spill area with soap and water.[17] All materials used for cleanup should be disposed of as hazardous waste.[13]

-

Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[8]

The following diagram outlines the general workflow for responding to a chemical spill.

Sources

- 1. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4385-04-0 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE [chemicalsafety.ilo.org]

- 11. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemkleancorp.com [chemkleancorp.com]

- 14. acs.org [acs.org]

- 15. qmul.ac.uk [qmul.ac.uk]

- 16. DIMETHYLCYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. ccny.cuny.edu [ccny.cuny.edu]

An In-depth Technical Guide to N,N-Dimethylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N,N-Dimethylhexylamine, a tertiary amine with significant utility in industrial and pharmaceutical applications. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its various synonyms, and detail its physicochemical properties. The narrative will cover common synthetic pathways, highlighting the chemical principles that underpin these methods. Furthermore, this document outlines the compound's role in research and drug development, provides a standardized analytical protocol for quality control, and summarizes critical safety and handling procedures. The objective is to equip researchers and drug development professionals with the expert knowledge and practical insights required to effectively and safely utilize this versatile compound.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is foundational for all scientific endeavors, ensuring clarity in research, procurement, and regulatory compliance.

IUPAC Name

The formal name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is N,N-dimethylhexan-1-amine .[1] This systematic name precisely describes the molecule's structure: a six-carbon alkyl chain (hexan) where a dimethylamino group is attached to the first carbon (1-amine), and two methyl groups (N,N-dimethyl) are bonded to the nitrogen atom.

Common Synonyms and Trade Names

In literature, patents, and commercial catalogs, this compound is frequently referenced by a variety of synonyms. Awareness of these alternatives is crucial for comprehensive literature searches and material sourcing.

Common Synonyms Include:

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 4385-04-0 | PubChem[1], Sigma-Aldrich[5] |

| PubChem CID | 78090 | PubChem[1] |

| EC Number | 224-491-8 | PubChem[1], Sigma-Aldrich[5] |

| InChIKey | QMHNQZGXPNCMCO-UHFFFAOYSA-N | PubChem[1] |

| Molecular Formula | C₈H₁₉N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of N,N-dimethylhexan-1-amine dictate its behavior in reactions, formulations, and biological systems. It is typically a colorless to pale yellow liquid with a distinct amine odor.[3] Its structure, featuring a hydrophobic hexyl chain and a polar dimethylamino group, gives it amphiphilic characteristics.[3][6]

| Property | Value | Unit |

| Molecular Weight | 129.24 | g/mol [1] |

| Boiling Point | 146-150 | °C[7][8] |

| Density | 0.744 | g/mL at 25 °C[7][8] |

| Flash Point | 34 | °C (closed cup)[2] |

| Refractive Index | 1.414 | n20/D[5][7] |

| Solubility | Miscible with methanol[7]; limited solubility in water[3] | - |

Synthesis and Manufacturing Insights

Tertiary amines like N,N-dimethylhexan-1-amine are pivotal building blocks in organic chemistry.[9][10] Their synthesis is a well-established field, with several methods available to researchers.

Common Synthetic Route: Reductive Amination

Reductive amination is a highly efficient and widely used method for preparing amines.[11] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

For the synthesis of N,N-dimethylhexan-1-amine, a common approach involves the reaction of hexanal with dimethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation because it is mild enough not to reduce the aldehyde starting material but is potent enough to reduce the intermediate iminium salt.

Causality in Reagent Choice: The choice of sodium cyanoborohydride over a stronger reducing agent like sodium borohydride (NaBH₄) is critical. NaBH₄ would indiscriminately reduce the starting hexanal to hexanol, leading to low yields of the desired amine.[12] The selectivity of NaBH₃CN for the protonated imine (iminium ion) intermediate is the key to the success of this protocol.

A similar, industrially relevant method is catalytic reductive alkylation, which uses molecular hydrogen (H₂) over a metal catalyst (e.g., Palladium) to perform the reduction.[12]

Diagram: Synthesis via Reductive Amination

Caption: Reductive amination pathway for N,N-dimethylhexan-1-amine synthesis.

Applications in Research and Drug Development

The unique properties of tertiary amines make them indispensable in the pharmaceutical industry.[9][13] They serve as crucial building blocks for active pharmaceutical ingredients (APIs), enhance drug efficacy by improving solubility and bioavailability, and act as catalysts or reagents in complex syntheses.[9]

Key Roles of N,N-Dimethylhexan-1-amine:

-

pH Modifier & Catalyst: As a base, it can be used to control the pH of a reaction medium or to catalyze reactions that require basic conditions. Its tertiary nature prevents it from participating in unwanted side reactions like acylation that could occur with primary or secondary amines.

-

Synthetic Intermediate: It serves as a precursor for the synthesis of more complex molecules, including quaternary ammonium compounds, which have applications as surfactants, biocides, and phase-transfer catalysts.[6][10]

-

Ion-Pairing Agent in Chromatography: In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound is used as an ion-pairing agent.[5][14] It is added to the mobile phase to improve the retention and separation of poorly retained acidic compounds, such as nucleotides, on reverse-phase columns.[5]

-

Nanoparticle Formulation: Research has shown its use as an additive in the formulation of nanoparticles for drug delivery. For instance, it was used in encapsulating the anti-cancer stem cell drug Salinomycin into nanoparticles.[5]

Analytical and Quality Control Protocols

Ensuring the purity and identity of N,N-dimethylhexan-1-amine is critical for reproducible research and manufacturing. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a definitive method for this purpose.

Protocol: Purity and Identity Verification by GC-MS

Objective: To confirm the identity and determine the purity of a sample of N,N-dimethylhexan-1-amine.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the N,N-dimethylhexan-1-amine sample in a suitable solvent like dichloromethane or methanol.

-

Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for calibration if quantitative analysis is required.

-

-

Instrument Setup (Typical Conditions):

-

Gas Chromatograph (GC):

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Split/splitless injector at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data.

-

-

Data Interpretation:

-

Identity Confirmation: The retention time of the major peak should be consistent with a reference standard. The acquired mass spectrum should be compared to a library spectrum (e.g., NIST) or a previously run standard. The fragmentation pattern will be characteristic of the molecule.

-

Purity Assessment: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is common for commercially available reagents.[15]

-

Diagram: GC-MS Analytical Workflow

Sources

- 1. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. N,N-二甲基己胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 14. This compound, 99% | CymitQuimica [cymitquimica.com]

- 15. scbt.com [scbt.com]

Mass spectrometric fragmentation patterns of N,N-Dimethylhexylamine

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N,N-Dimethylhexylamine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of this compound (C₈H₁₉N), a tertiary aliphatic amine. Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the fundamental principles governing amine fragmentation, with a detailed focus on the predominant α-cleavage mechanisms that yield diagnostic ions. The guide explains the causality behind these fragmentation patterns, offers detailed experimental protocols for reproducible data acquisition, and presents visual diagrams to clarify complex mechanisms.

Introduction: The Analytical Significance of this compound

This compound is a tertiary amine with applications in various chemical syntheses and as a component in certain industrial formulations.[1] Its characterization is crucial for quality control, metabolic studies, and identification in complex matrices. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. Understanding its fragmentation behavior is paramount for unambiguous identification and quantification. This guide synthesizes foundational principles with practical insights to serve as a definitive resource on the topic.

Core Principles: The Nitrogen Rule and Amine Ionization

A foundational concept in the mass spectrometry of nitrogenous compounds is the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺•) with an odd nominal mass-to-charge ratio (m/z).[2][3] Conversely, a molecule with zero or an even number of nitrogen atoms will have an even m/z for its molecular ion. This compound (C₈H₁₉N) contains a single nitrogen atom and has a molecular weight of 129.24 g/mol .[4][5] Therefore, its molecular ion peak is expected at an odd m/z value of 129, a key diagnostic feature.

Furthermore, the fragmentation of its molecular ion will predominantly produce even-mass fragment ions, as long as the nitrogen atom is retained in the charged fragment.[3][6] This pattern of an odd molecular ion producing even-mass fragments is a hallmark of aliphatic amines.[7]

Electron Ionization (EI) Fragmentation Patterns

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. For aliphatic amines, the ionization process typically involves the removal of a non-bonding electron from the nitrogen atom, which has the lowest ionization potential in the molecule.[6]

The Dominant Pathway: α-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (also referred to as β-bond cleavage).[3][8] This process involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[9][10] The driving force for this fragmentation is the formation of a stable, resonance-stabilized iminium cation where the positive charge is delocalized between the carbon and nitrogen atoms.[2][11]

For this compound, there are two distinct sites for α-cleavage:

-

Cleavage of the C-C bond in the hexyl chain: This involves the loss of a pentyl radical (•C₅H₁₁), which is the largest possible alkyl radical loss. This pathway is generally favored as it results in a more stabilized radical.[3]

-